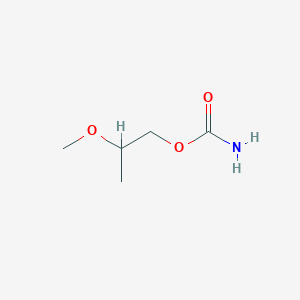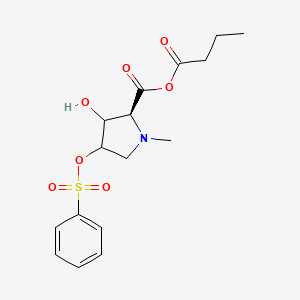
Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a butyric acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often require precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and scalability. The use of advanced technologies and automation can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome and yield of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学研究应用
Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, while the pyrrolidine ring provides structural stability and reactivity. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives and phenylsulfonyl-containing molecules. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C16H21NO7S |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
butanoyl (2S)-4-(benzenesulfonyloxy)-3-hydroxy-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO7S/c1-3-7-13(18)23-16(20)14-15(19)12(10-17(14)2)24-25(21,22)11-8-5-4-6-9-11/h4-6,8-9,12,14-15,19H,3,7,10H2,1-2H3/t12?,14-,15?/m0/s1 |
InChI 键 |
UGGNZFNKVMPVON-BLZCZZARSA-N |
手性 SMILES |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1C)OS(=O)(=O)C2=CC=CC=C2)O |
规范 SMILES |
CCCC(=O)OC(=O)C1C(C(CN1C)OS(=O)(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



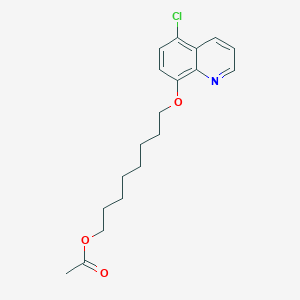
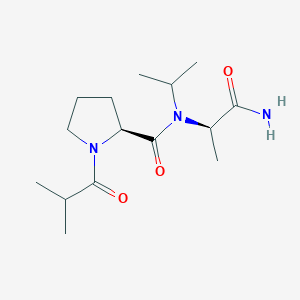
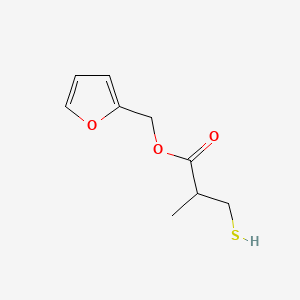

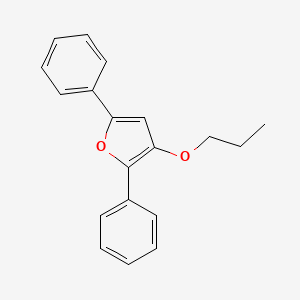
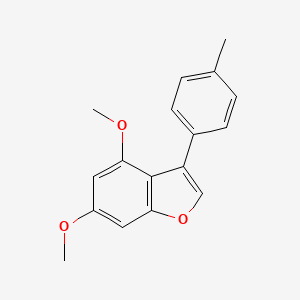

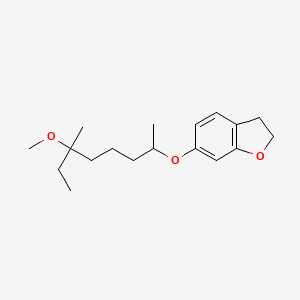

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
